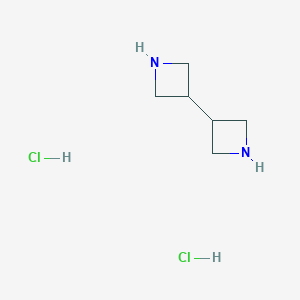

3-(Azetidin-3-yl)azetidine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Azetidin-3-yl)azetidine;dihydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . The dihydrochloride form of 3-(Azetidin-3-yl)azetidine is often used in various scientific research applications due to its enhanced solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)azetidine typically involves the formation of the azetidine ring through cyclization reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

Industrial production of 3-(Azetidin-3-yl)azetidine;dihydrochloride often employs multicomponent reactions involving terminal alkynes, sulfonyl azides, and carbodiimides . These reactions are catalyzed by copper and proceed under mild conditions without the need for a base, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Azetidin-3-yl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Azetidin-3-yl)azetidine;dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Azetidin-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules, allowing it to inhibit or modulate the activity of enzymes and receptors. This reactivity is often exploited in drug design to develop compounds with specific biological activities .

Vergleich Mit ähnlichen Verbindungen

3-(Azetidin-3-yl)azetidine is unique compared to other similar compounds such as aziridines and oxetanes due to its four-membered ring structure and nitrogen atom. While aziridines also contain a nitrogen atom, they have a three-membered ring, which makes them more reactive but less stable . Oxetanes, on the other hand, have an oxygen atom in the ring, which imparts different reactivity and stability characteristics .

List of Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles.

Oxetanes: Four-membered oxygen-containing heterocycles.

Pyrrolidines: Five-membered nitrogen-containing heterocycles.

Biologische Aktivität

3-(Azetidin-3-yl)azetidine;dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Overview of this compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H12N2.2ClH

- CAS Number : 2416228-84-5

The compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. This structure imparts significant ring strain, affecting its reactivity and interaction with biological targets.

The biological activity of 3-(Azetidin-3-yl)azetidine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's nitrogen atoms can form bonds with various biological molecules, potentially inhibiting or modulating enzyme activity. This reactivity is crucial for its application in drug design.

Antimicrobial Activity

Research indicates that 3-(Azetidin-3-yl)azetidine exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

-

In Vitro Studies :

- The compound has shown significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values ranged from 10 nM to 33 nM, indicating strong efficacy compared to established chemotherapeutics like combretastatin A4 (CA-4) .

- Mechanistic studies revealed that the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Case Studies :

Synthesis and Derivatives

The synthesis of 3-(Azetidin-3-yl)azetidine typically involves cyclization reactions that form the azetidine ring. Various methods have been documented, including:

- Aza-Michael Addition : This method involves the reaction of NH-heterocycles with azetidine precursors under specific conditions .

| Synthetic Method | Description |

|---|---|

| Aza-Michael Addition | Reaction of NH-heterocycles with azetidines to form functionalized derivatives. |

| Multicomponent Reactions | Utilizes terminal alkynes and sulfonyl azides for complex molecule synthesis. |

Comparative Analysis with Similar Compounds

Compared to other nitrogen-containing heterocycles such as aziridines and oxetanes, 3-(Azetidin-3-yl)azetidine offers unique properties due to its four-membered ring structure. This structural difference contributes to its distinct reactivity and biological activity.

| Compound Type | Structure | Stability | Reactivity |

|---|---|---|---|

| Aziridines | Three-membered ring | Less stable | Highly reactive |

| Oxetanes | Four-membered oxygen-containing ring | More stable | Moderate reactivity |

| Azetidines | Four-membered nitrogen-containing ring | Unique stability/reactivity balance | Targeted interactions |

Eigenschaften

IUPAC Name |

3-(azetidin-3-yl)azetidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-5(2-7-1)6-3-8-4-6;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRWTMYQIRMMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.